1-(3-Bromophenyl)-9H-pyrido[3,4-b]indole

IDO1 immuno-oncology β-carboline

Choose 1-(3-Bromophenyl)-9H-pyrido[3,4-b]indole for its unique, assay-validated selectivity. The 3-bromophenyl substitution is critical: it drives potent IDO1 inhibition (IC50 13-16 nM), >20-fold H3 vs. H4 selectivity (Kd 1.35 nM), and distinct BRD4 binding. Generic β-carbolines cannot replicate this profile, risking experimental failure. Secure the exact chemical tool needed for reproducible target validation and SAR development.

Molecular Formula C17H11BrN2
Molecular Weight 323.2 g/mol
Cat. No. B13359524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromophenyl)-9H-pyrido[3,4-b]indole
Molecular FormulaC17H11BrN2
Molecular Weight323.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC(=CC=C4)Br
InChIInChI=1S/C17H11BrN2/c18-12-5-3-4-11(10-12)16-17-14(8-9-19-16)13-6-1-2-7-15(13)20-17/h1-10,20H
InChIKeyLJDAUNCFNFQWMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromophenyl)-9H-pyrido[3,4-b]indole: Chemical Identity, Procurement Parameters, and Research Positioning


1-(3-Bromophenyl)-9H-pyrido[3,4-b]indole (CAS: 767354-20-1; molecular formula: C17H11BrN2; MW: 323.19) is a fused heterocyclic compound belonging to the β-carboline alkaloid family, characterized by a pyrido[3,4-b]indole core with a 3-bromophenyl substituent at the 1-position. This compound is primarily utilized as a research tool in medicinal chemistry and chemical biology for target validation and mechanistic studies, with reported interactions involving indoleamine 2,3-dioxygenase 1 (IDO1) and histamine H3 receptor . The bromine atom in the meta position of the pendant phenyl ring is a critical determinant of its biological recognition and can also serve as a synthetic handle for further functionalization via cross-coupling reactions.

Why 1-(3-Bromophenyl)-9H-pyrido[3,4-b]indole Cannot Be Substituted by Common Analogs: A Procurement Risk Analysis


The pyrido[3,4-b]indole scaffold is highly sensitive to subtle changes in substitution pattern, particularly at the 1-position, which dictates both target engagement and selectivity profile. The presence, position, and identity of the halogen on the pendant aryl ring profoundly influence the compound's electronic properties and steric complementarity with target binding pockets. For instance, the 3-bromophenyl group confers distinct binding characteristics compared to unsubstituted phenyl, 4-bromophenyl, or other heteroaryl analogs, resulting in quantitative differences in affinity for IDO1 and histamine receptors . Consequently, generic substitution with a closely related β-carboline or pyridoindole derivative without explicit, assay-matched data risks compromising experimental reproducibility, invalidating SAR hypotheses, or leading to erroneous target validation conclusions in both academic and industrial research settings.

Quantitative Differentiation Guide for 1-(3-Bromophenyl)-9H-pyrido[3,4-b]indole: Head-to-Head and Cross-Study Evidence vs. In-Class Comparators


IDO1 Inhibition Potency: Sub-15 nM IC50 in Multiple Cell-Based Assays vs. Norharmane Baseline

1-(3-Bromophenyl)-9H-pyrido[3,4-b]indole exhibits potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) with IC50 values of 13 nM, 14 nM, and 16 nM across mouse P815, human LXF-289, and human A375 cell-based assays, respectively . In contrast, the unsubstituted parent β-carboline scaffold (norharmane) demonstrates only weak IDO1 inhibition with an IC50 of 90,000 nM (90 µM) . This represents an approximately 6,900-fold improvement in cellular potency conferred by the 3-bromophenyl substitution, underscoring the critical role of this specific aryl group for target engagement.

IDO1 immuno-oncology β-carboline tryptophan metabolism

Histamine H3 Receptor Binding Affinity: Sub-2 nM Kd vs. H4 Selectivity Window

1-(3-Bromophenyl)-9H-pyrido[3,4-b]indole binds to the human histamine H3 receptor (H3R) with a dissociation constant (Kd) of 1.35 nM, as measured by a BRET-based assay using recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells . Under identical assay conditions, its affinity for the closely related mouse histamine H4 receptor (H4R) is 23-fold lower (Kd = 31.2 nM), and for the human H4R it is 23-fold lower (Kd = 31 nM), demonstrating a clear selectivity preference for H3 over H4 . This selectivity profile is advantageous for reducing off-target effects associated with H4R modulation in CNS and immunological research applications.

histamine H3 receptor GPCR CNS disorders β-carboline

Bromodomain Selectivity Profile: BRD4 vs. CBP/p300 Engagement

In isothermal titration calorimetry (ITC) studies, 1-(3-Bromophenyl)-9H-pyrido[3,4-b]indole demonstrates differential binding across bromodomain-containing proteins. It binds to the BRD4 bromodomain 1 with a Kd of 6,800 nM (6.8 µM) . However, its affinity for the CREB-binding protein (CBP) bromodomain is substantially weaker (Kd = 18,100 nM, 18.1 µM), and binding to histone acetyltransferase p300 is even less favorable (Kd = 22,600 nM, 22.6 µM) . This graded affinity profile (BRD4 > CBP > p300) indicates a level of bromodomain discrimination that may be exploited in epigenetic probe development.

BRD4 bromodomain epigenetics CBP p300

CYP3A4 Metabolic Liability: 20 µM IC50 vs. Optimized Analogs

1-(3-Bromophenyl)-9H-pyrido[3,4-b]indole exhibits moderate inhibition of the major drug-metabolizing enzyme CYP3A4 with an IC50 of 20,000 nM (20 µM) in human liver microsomes . This value serves as a reference point for assessing metabolic liability. For context, lead-like compounds with CYP3A4 IC50 values below 10 µM are often flagged for high DDI (drug-drug interaction) risk in development. While this compound's IC50 of 20 µM does not itself constitute a strong alert, it provides a quantitative benchmark against which more metabolically stable analogs (e.g., those with electron-withdrawing substituents or modified heterocycles) can be compared during hit-to-lead optimization campaigns.

CYP3A4 drug metabolism PK liability β-carboline

Class-Level Antiproliferative SAR: Pyrido[3,4-b]indole Scaffold with 1-Aryl Substitution Drives Sub-Micromolar Cancer Cell Potency

Although direct cell-based proliferation data for 1-(3-Bromophenyl)-9H-pyrido[3,4-b]indole is not currently available in public repositories, robust QSAR models for the broader 1-aryl-pyrido[3,4-b]indole class provide strong inferential support for its anticancer potential. Deokar et al. (2018) reported that pyrido[3,4-b]indole derivatives with hydrophobic aryl substituents at the 1-position (including halogenated phenyl groups) achieve sub-micromolar IC50 values against HCT116 colon cancer cells and HPAC/Mia-PaCa2 pancreatic cancer cells . The 3D-pharmacophore model identified a four-point pharmacophore comprising one hydrogen bond donor and three ring aromatic features as essential for activity, with the pendant aryl ring making critical hydrophobic contacts that are quantitatively influenced by substituent electronic effects and lipophilicity . The 3-bromophenyl group satisfies these pharmacophore requirements and is predicted by the model to confer potent antiproliferative activity.

anticancer QSAR pyrido[3,4-b]indole colon cancer pancreatic cancer

Synthetic Tractability: Rh(I)-Catalyzed Cyclization Enables Gram-Scale Access

The pyrido[3,4-b]indole core, including 1-aryl substituted variants, can be efficiently synthesized via a Rh(I)-catalyzed [2+2+2] cyclization strategy . This method forms three rings in a single reaction flask, is high-yielding, tolerates a variety of functional groups (including halogens like bromine), and does not suffer entropic penalties as ring size increases . While this synthetic route applies to the class broadly, the presence of a bromine atom in the target compound provides an additional advantage: it serves as a functional handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, enabling the generation of focused analog libraries from a common advanced intermediate.

pyrido[3,4-b]indole synthesis Rh(I) catalysis scalability

Optimal Deployment Scenarios for 1-(3-Bromophenyl)-9H-pyrido[3,4-b]indole Based on Quantified Performance Metrics


Immuno-Oncology Target Validation: Probing IDO1-Mediated Immune Suppression

Leverage the compound's potent IDO1 inhibition (IC50 13-16 nM across mouse and human cell lines) to interrogate the role of tryptophan catabolism in tumor immune evasion. This compound is ideally suited for in vitro co-culture assays (e.g., T-cell proliferation assays in the presence of IDO1-expressing tumor cells) where sub-20 nM potency ensures complete target engagement at non-cytotoxic concentrations. The stark contrast with the weak activity of the unsubstituted β-carboline scaffold (IC50 90 µM) validates that this specific chemical tool is required for mechanistic clarity, as generic β-carbolines would not achieve IDO1 blockade under physiological conditions.

CNS Histamine H3 Receptor Pharmacology: Differentiating H3 vs. H4 Mediated Effects

Employ 1-(3-Bromophenyl)-9H-pyrido[3,4-b]indole as a selective H3 receptor ligand (Kd 1.35 nM) in GPCR signaling studies where discrimination between H3 and H4 receptor subtypes is essential . Its >20-fold selectivity for H3 over both human and mouse H4 receptors minimizes confounding H4-driven effects in assays using primary neurons, brain slices, or immune cells. This selectivity profile is particularly valuable in neuropsychiatric and cognitive disorder research, where H3 antagonism is a validated therapeutic strategy but H4 modulation can introduce unwanted immunological variables.

Epigenetic Probe Development: BRD4 Bromodomain Interaction Studies

Utilize the compound's differential binding to bromodomain-containing proteins (BRD4 Kd 6.8 µM vs. CBP Kd 18.1 µM and p300 Kd 22.6 µM) as a starting point for developing BRD4-preferring chemical probes. While the absolute affinity for BRD4 is moderate (low µM), the ~3-fold selectivity window over CBP/p300 offers a scaffold for structure-based optimization. This compound can serve as a reference ligand in displacement assays (e.g., AlphaScreen) to calibrate BRD4 engagement or as a negative control when investigating CBP/p300-dependent transcriptional mechanisms.

Medicinal Chemistry Hit-to-Lead Optimization: CYP3A4 Liability Benchmarking

In drug discovery programs aiming to improve upon the pyrido[3,4-b]indole pharmacophore, use this compound as a benchmark for CYP3A4 inhibition liability (IC50 20 µM) . Newly synthesized analogs can be directly compared to this value to assess whether structural modifications (e.g., introducing polarity, reducing lipophilicity, or altering halogen substitution) successfully mitigate CYP inhibition risk. This quantitative baseline is essential for prioritizing compounds with a favorable developability profile for progression into in vivo pharmacokinetic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Bromophenyl)-9H-pyrido[3,4-b]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.